2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one is a chemical compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one typically involves the chalcogenation of pyrimidinones. One method involves the metal-free C-3 chalcogenation (sulfenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction proceeds under mild conditions and can be executed on a gram scale, yielding high amounts of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may involve radical mechanisms .
Comparison with Similar Compounds
Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-one: A closely related compound used in similar applications.
3-ArS/ArSe derivatives: These derivatives are synthesized using similar chalcogenation methods and have comparable properties.
Uniqueness
2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one stands out due to its specific functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
284681-91-0 |
---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-butan-2-yloxy-4-(3-methylphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2S/c1-4-11(3)19-15-16-13(18)9-14(17-15)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
FRLBFGCAIOQYDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=CC(=O)N1)SC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.